

# comparison of oregano oil's antioxidant capacity with other essential oils

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## Oregano Oil's Antioxidant Prowess: A Comparative Analysis

A comprehensive review of scientific literature positions oregano essential oil as a powerhouse of antioxidant activity, frequently outperforming other popular essential oils. This guide offers a comparative analysis of oregano oil's antioxidant capacity against other essential oils, supported by quantitative data from established assays, detailed experimental protocols, and a visualization of the underlying antioxidant signaling pathways.

The remarkable antioxidant properties of oregano essential oil are predominantly attributed to its high concentration of phenolic compounds, particularly carvacrol and thymol.<sup>[1][2]</sup> These molecules act as potent free radical scavengers, donating hydrogen atoms or electrons to neutralize damaging reactive oxygen species (ROS), thereby mitigating oxidative stress at a cellular level.<sup>[1][3]</sup>

## Comparative Antioxidant Capacity: In Vitro Assays

The antioxidant potential of essential oils is commonly evaluated using various in vitro assays, with 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay, and Ferric Reducing Antioxidant Power (FRAP) assay being the most prevalent. The following table summarizes the comparative antioxidant activities of oregano essential oil and other selected essential oils from various studies.

Essential Oil	Assay	Result (IC50/EC50 $\mu\text{g/mL}$ or other units)	Reference
Oregano	DPPH	$7.258 \pm 0.02$	[2]
Oregano	DPPH	IC50: $134.67 \pm 1.32$	[4]
Oregano	ABTS	$88.15 \pm 0.045$ Inh%	[4]
Oregano (leaf-flower)	DPPH	IC50: $332 \pm 40$	[5]
Thyme	DPPH	$3.067 \pm 0.09$	[2]
Thyme	DPPH	EC50: $140 \pm 50$	[6]
Thyme	ABTS	-	-
Rosemary	DPPH	$9.423 \pm 0.06$	[2]
Rosemary	ABTS	-	-
Clove	DPPH	EC50: $50 \pm 10$	[6]
Cinnamon	DPPH	EC50: $30 \pm 0$	[6]
Lavender	DPPH	EC50: $12100 \pm 0$	[6]
Peppermint	DPPH	EC50: $33900 \pm 0$	[6]

Note: Lower IC50/EC50 values indicate higher antioxidant activity. Direct comparison between studies should be made with caution due to variations in experimental conditions.

Across multiple studies, oregano oil consistently demonstrates strong antioxidant activity. For instance, one study reported an exceptionally low EC50 value of  $7.258 \mu\text{g/mL}$  for oregano oil in the DPPH assay, indicating very high potency.[2] In comparison, thyme oil also shows strong activity, sometimes even surpassing oregano, while rosemary oil exhibits good antioxidant potential.[2] Essential oils like lavender and peppermint generally show significantly weaker antioxidant capacities.[6] The high antioxidant activity of oregano oil is closely linked to its chemical composition, with carvacrol being a major contributor.[1] Studies have shown that carvacrol itself possesses potent radical scavenging abilities.[1][7]

## Experimental Protocols

For researchers and professionals in drug development, precise and reproducible methodologies are paramount. Below are detailed protocols for the key antioxidant assays mentioned.

### DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is observed as a color change from violet to yellow, which is measured spectrophotometrically.

Procedure:

- A stock solution of DPPH (e.g., 0.3 mM in ethanol) is prepared.[8]
- Various concentrations of the essential oil are prepared in a suitable solvent (e.g., ethanol).
- An aliquot of the essential oil solution (e.g., 0.1 mL) is added to a specific volume of the DPPH solution (e.g., 1.9 mL).[8]
- The mixture is shaken vigorously and incubated in the dark at room temperature for a specified time (e.g., 30 minutes).[8]
- The absorbance of the solution is measured at a specific wavelength (typically 517 nm) using a spectrophotometer.[8]
- A blank sample (solvent without essential oil) and a positive control (e.g., ascorbic acid or Trolox) are also measured.
- The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition =  $[(A_{\text{control}} - A_{\text{sample}}) / A_{\text{control}}] \times 100$  where  $A_{\text{control}}$  is the absorbance of the control and  $A_{\text{sample}}$  is the absorbance of the sample.
- The IC<sub>50</sub> value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of

the essential oil.

## ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay is based on the ability of antioxidants to quench the blue-green ABTS radical cation (ABTS<sup>•+</sup>), converting it back to its colorless neutral form. The change in color is measured spectrophotometrically.

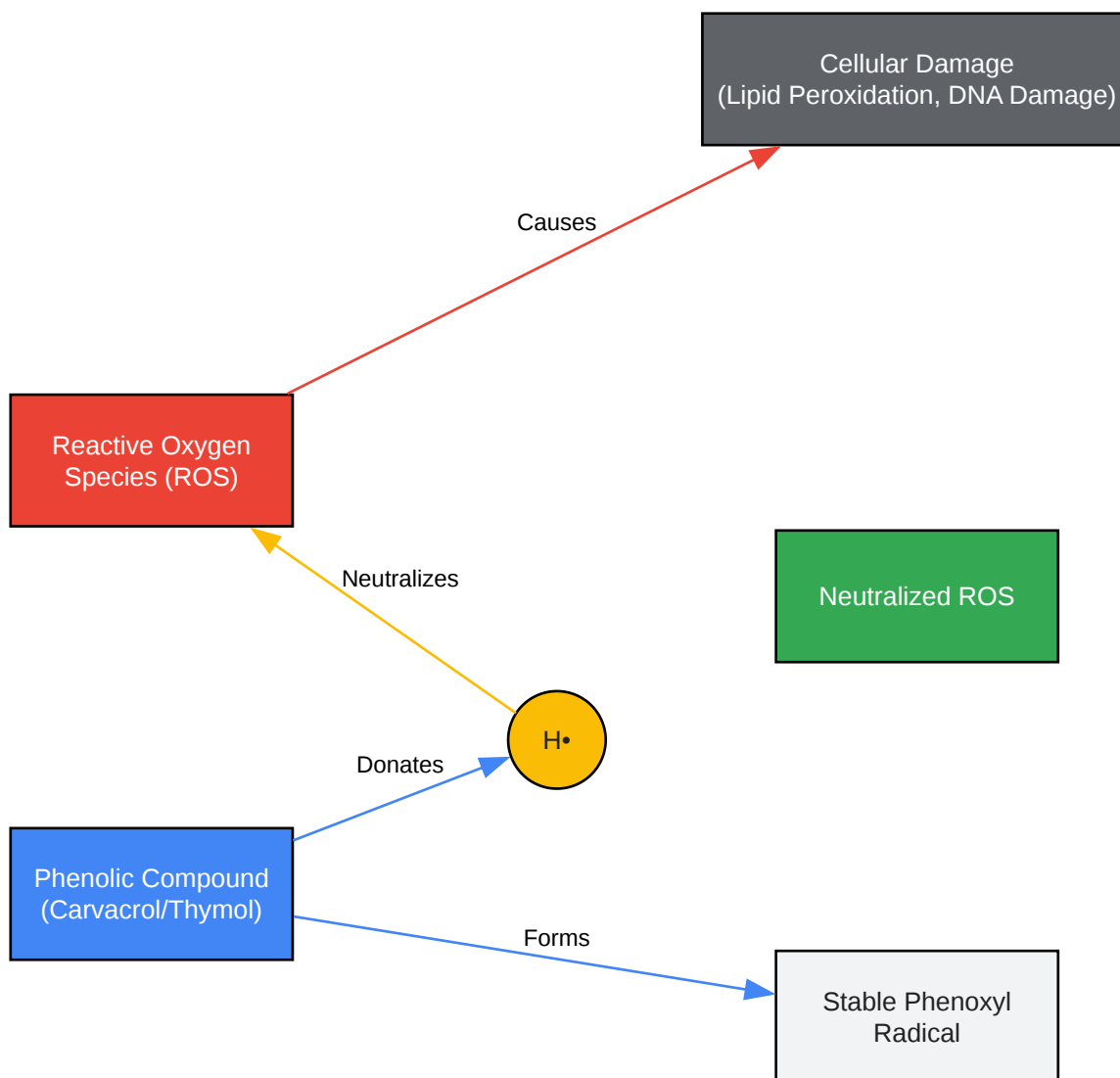
Procedure:

- The ABTS radical cation is generated by reacting an aqueous solution of ABTS (e.g., 7.4 mM) with potassium persulfate (e.g., 2.6 mM) and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.[9]
- The ABTS<sup>•+</sup> solution is then diluted with a suitable solvent (e.g., ethanol) to obtain an absorbance of approximately 0.70 at 734 nm.
- Various concentrations of the essential oil are prepared.
- A small volume of the essential oil solution is added to a larger volume of the diluted ABTS<sup>•+</sup> solution.
- The mixture is incubated at room temperature for a specific time (e.g., 7 minutes).[9]
- The absorbance is measured at 734 nm.
- The percentage of inhibition is calculated using a similar formula to the DPPH assay.
- The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which compares the antioxidant capacity of the sample to that of Trolox, a water-soluble vitamin E analog.

## Antioxidant Signaling Pathway

The antioxidant effects of the primary phenolic constituents of oregano oil, carvacrol and thymol, are mediated through their ability to directly neutralize free radicals. This process involves the donation of a hydrogen atom from the hydroxyl group of the phenol, which

stabilizes the free radical. The resulting phenoxyl radical is relatively stable due to resonance delocalization, preventing it from initiating further oxidative chain reactions.



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Caption: Free radical scavenging mechanism of phenolic compounds in oregano oil.

In conclusion, oregano essential oil stands out for its superior antioxidant capacity, primarily driven by its high content of carvacrol and thymol. The provided data and protocols offer a valuable resource for researchers and professionals engaged in the exploration of natural antioxidants for therapeutic and industrial applications. The direct radical scavenging activity of its phenolic constituents is a key mechanism behind its protective effects against oxidative stress.

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